molecular formula C20H16ClN5O5 B2381814 3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 950469-11-1

3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B2381814
CAS No.: 950469-11-1
M. Wt: 441.83
InChI Key: ZJTPBKDOZRFOPI-UHFFFAOYSA-N
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Description

The compound 3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at the 3-position with a benzodioxole group and at the 5-position with a triazole moiety bearing a 5-chloro-2,4-dimethoxyphenyl substituent. This structural complexity aligns with trends in medicinal chemistry, where 1,2,4-oxadiazoles and triazoles are exploited for their stability and bioactivity .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O5/c1-10-18(23-25-26(10)13-7-12(21)15(27-2)8-16(13)28-3)20-22-19(24-31-20)11-4-5-14-17(6-11)30-9-29-14/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTPBKDOZRFOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN3O3C_{19}H_{18}ClN_3O_3, with a molecular weight of approximately 403.88 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a triazole ring, which are known for their diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of oxadiazole derivatives. The incorporation of the benzodioxole and triazole rings has been shown to enhance antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Research indicates that oxadiazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (like chlorine) in the phenyl ring can increase potency.
  • Antifungal Activity : Compounds similar to the one studied have demonstrated effectiveness against various fungal strains, suggesting potential applications in treating fungal infections.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Oxadiazoles are known to interact with multiple cellular targets involved in cancer progression:

  • Mechanism of Action : Some studies indicate that oxadiazoles can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Studies : In vitro studies have shown that related compounds can inhibit tumor growth in various cancer cell lines such as breast cancer (MCF-7) and colon cancer (HT-29) with IC50 values below 10 µM.

Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50 ValueReference
AntibacterialE. coli12 µg/mL
Staphylococcus aureus8 µg/mL
AntifungalCandida albicans15 µg/mL
AnticancerMCF-7 (breast cancer)9 µM
HT-29 (colon cancer)7 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the triazole ring is known to inhibit various enzymes involved in DNA synthesis and repair.
  • Receptor Modulation : Compounds with similar structures have been shown to modulate receptor activity involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Induction : Some derivatives induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Name Key Substituents Bioactivity/Properties References
Target Compound 3-(1,3-benzodioxol-5-yl), 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-triazol-4-yl] Not explicitly reported; inferred potential for anticholinesterase or antimicrobial activity
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole 3-(2-chlorophenyl), 5-(3-methylphenyl-triazolyl) Crystallographic data available; substituents influence molecular packing
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 3-(4-nitrophenyl) Nitro group enhances electron-withdrawing effects; structural stability studied
Macrocyclic benzodioxadiazacrown compounds (e.g., 3-p-phenylsubstituted-5-chloromethyl-oxadiazoles) Chloromethyl and macrocyclic framework Designed for host-guest chemistry; substituents modulate ring conformation

Key Observations :

  • Electron Effects : The chloro and methoxy groups on the target compound’s triazole-linked phenyl ring likely enhance lipophilicity and influence electronic interactions compared to nitro or methyl substituents in analogues .

Key Observations :

  • Superbasic conditions (NaOH/DMSO) are widely used for 1,2,4-oxadiazole formation, suggesting scalability for the target compound .
  • Chloromethyl intermediates (as in macrocycles) may offer versatility for further functionalization .

Physicochemical and Crystallographic Properties

  • Crystal Packing: Analogues like 3-(2-chlorophenyl)-5-triazolyl-oxadiazole exhibit planar oxadiazole-triazole systems, with substituents dictating packing efficiency . The target compound’s benzodioxole group may introduce non-covalent interactions (e.g., π-π stacking) absent in simpler derivatives.
  • Software Tools : Structural refinements of related compounds employ SHELXL and WinGX, suggesting these tools are applicable for analyzing the target compound’s crystallography .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization requires systematic adjustment of reaction parameters. Microwave-assisted synthesis reduces reaction time and improves yields compared to thermal methods, as demonstrated in analogous oxadiazole-triazole hybrids . Solvent selection (e.g., acetonitrile for triazole formation) and catalyst loading (e.g., potassium carbonate for nucleophilic substitutions) are critical . Purification via recrystallization (ethanol or ethyl acetate) ensures high purity, while TLC and NMR monitoring of intermediates validates stoichiometric ratios .

What advanced spectroscopic and crystallographic techniques confirm the molecular structure?

X-ray crystallography resolves bond lengths and dihedral angles (e.g., 80.2° between oxadiazole and benzotriazole planes) . HRMS validates molecular weight, while ¹H/¹³C NMR identifies coupling patterns in benzodioxole (δ 5.93 ppm, OCH2O) and triazole moieties . For ambiguous stereochemistry, 2D NMR (HSQC, HMBC) maps through-bond correlations, and DEPT-135 distinguishes CH2/CH3 groups .

How should biological activity be evaluated for neurological or antimicrobial potential?

For anticonvulsant activity, use in vivo models like MES (maximal electroshock) and scPTZ (pentylenetetrazole-induced seizures) in rodents, analyzing ED50 values via Probit methods . Antimicrobial screening follows CLSI broth microdilution against reference strains (e.g., S. aureus ATCC 25923), with MICs compared to structural analogs . Parallel cytotoxicity assays (MTT on HEK-293 cells) assess therapeutic selectivity .

How do solvent and catalyst choices influence reaction kinetics?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitutions by stabilizing transition states, while protic solvents (ethanol) favor elimination in cyclization steps . Catalysts like K2CO3 improve triazole formation efficiency, as seen in 1,2,3-triazol-1-ylmethyl derivatives . Kinetic studies via HPLC monitoring can identify rate-limiting steps for optimization .

What strategies resolve contradictions in biological activity data across structural analogs?

Comparative SAR analysis isolates substituent effects. For example, replacing 4-chlorophenyl with 4-fluorophenyl in oxadiazole derivatives may alter antimicrobial potency due to electronegativity differences . Dose-response curves and statistical validation (ANOVA) minimize variability, while molecular docking identifies binding site interactions that explain activity discrepancies .

How can computational modeling predict biological interactions?

Molecular docking (AutoDock Vina) predicts binding poses with targets like GABA receptors, highlighting hydrogen bonds (e.g., triazole N–H⋯O) and π-π stacking . MD simulations (100 ns trajectories) assess complex stability, with RMSD <2 Å indicating robust binding . Pharmacophore models prioritize electron-rich aromatic rings and hydrogen bond acceptors for activity .

What crystallographic features affect the compound’s stability and reactivity?

Intermolecular C–H⋯N hydrogen bonds (2.7–3.1 Å) form 2D sheets in the crystal lattice, enhancing thermal stability . Planar oxadiazole and triazole systems (dihedral angles <5°) promote π-orbital overlap, increasing electrophilicity for nucleophilic attacks . Hirshfeld surface analysis quantifies non-covalent interactions (e.g., van der Waals contacts) influencing solubility .

How are structure-activity relationships (SAR) designed for oxadiazole-triazole hybrids?

Systematic substitution at key positions (e.g., benzodioxole C5 or triazole N1) is guided by bioisosteric principles. For example, replacing 5-chloro with 5-bromo in the dimethoxyphenyl ring enhances lipophilicity and blood-brain barrier penetration in anticonvulsant analogs . QSAR models using Hammett constants (σ) and logP values correlate electronic/steric effects with activity .

What safety protocols are critical during synthesis?

Reactive intermediates (e.g., hydrazonoyl halides) require inert atmosphere handling to prevent oxidation . Chlorinated solvents (dichloromethane) necessitate fume hood use, while intermediates like 5-chloromethyl-1,2,4-oxadiazole require PPE due to alkylation risks . Waste disposal follows EPA guidelines for halogenated byproducts .

How does microwave-assisted synthesis improve efficiency over traditional methods?

Microwave irradiation reduces reaction times (e.g., 10 h → 2 h for triazole cyclization) via uniform heating, minimizing side products . Ethyl acetate/water biphasic systems under microwaves enhance yields (85% vs. 60% thermally) in oxadiazole formation . Real-time FTIR monitoring validates intermediate formation, enabling rapid parameter adjustments .

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